molecular formula C15H28N2O4 B6363261 Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate CAS No. 1253528-11-8

Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate

Cat. No. B6363261
CAS RN: 1253528-11-8
M. Wt: 300.39 g/mol
InChI Key: OOKVOLIXEIQIGR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . The compound also contains an ethyl ester group and a cyclopentyl group .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a cyclopentyl group, a Boc-protected amine group, and an ethyl ester group .


Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .

Mechanism of Action

The mechanism of Boc deprotection involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Future Directions

The use of Boc-protected amines like the one in this compound is a common strategy in organic synthesis . Future research may explore new methods for adding and removing Boc groups, or investigate the use of this compound in the synthesis of new chemical structures.

properties

IUPAC Name

ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-20-12(18)10-16-11-15(8-6-7-9-15)17-13(19)21-14(2,3)4/h16H,5-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKVOLIXEIQIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1(CCCC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate

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